Xanthoangelol

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Xanthoangelol (62949-76-2) delivers unique dual-target pharmacology unattainable with generic chalcones. It acts as a nonselective MAO inhibitor (MAO‑A IC₅₀=43.4 µM, MAO‑B IC₅₀=43.9 µM) and a potent DBH inhibitor (IC₅₀=0.52 µM), enabling integrated catecholamine pathway studies. Its validated membrane-disrupting mechanism against MRSA and E. faecium, gastric H⁺,K⁺-ATPase inhibition (IC₅₀=1.8 µM), and 3.8‑fold greater tyrosinase potency over 4‑hydroxyderricin make it the definitive tool compound for mechanistic research programs.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
CAS No. 62949-76-2
Cat. No. B1683599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthoangelol
CAS62949-76-2
SynonymsXanthoangelol
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C
InChIInChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+
InChIKeyLRSMBOSQWGHYCW-MDGZPELGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoangelol (CAS 62949-76-2) for Research Procurement: A Quantitative Evidence-Based Guide


Xanthoangelol (CAS 62949-76-2) is a naturally occurring geranylated chalcone primarily isolated from the root and stem exudates of Angelica keiskei Koidzumi (Ashitaba) [1]. Structurally, it belongs to the class of 3-prenylated chalcones, featuring a C5-isoprenoid unit at the 3-position [2]. It exhibits a broad spectrum of biological activities, including inhibition of monoamine oxidases (MAOs) and dopamine β-hydroxylase (DBH), induction of apoptosis in cancer cell lines, and membrane-targeting antibacterial effects against Gram-positive pathogens [3].

Why Substituting Xanthoangelol with General 'Prenylated Chalcones' Compromises Experimental Outcomes


While many prenylated and geranylated chalcones (e.g., 4-hydroxyderricin, bavachalcone, isobavachalcone) share a common biosynthetic origin and some overlapping activities, their quantitative potency and selectivity profiles diverge markedly across key pharmacological targets [1]. For instance, the selectivity ratio for MAO-A/MAO-B differs by orders of magnitude between Xanthoangelol and its close analog 4-hydroxyderricin [2]. Similarly, the specific geranyl substitution pattern of Xanthoangelol confers a distinct membrane-disrupting mechanism against Gram-positive bacteria not observed with other in-class compounds [3]. Therefore, treating Xanthoangelol as a generic 'chalcone' proxy introduces significant variability and undermines the reproducibility of target-specific or mechanism-focused studies.

Quantitative Differentiation of Xanthoangelol (62949-76-2) from Structural Analogs: A Head-to-Head Evidence Guide


MAO-A/MAO-B Nonselectivity vs. Selective MAO-B Inhibition: Xanthoangelol Compared to 4-Hydroxyderricin

Xanthoangelol acts as a nonselective monoamine oxidase (MAO) inhibitor with nearly identical IC50 values for MAO-A and MAO-B. In contrast, the structurally similar 4-hydroxyderricin is a selective MAO-B inhibitor, showing negligible activity against MAO-A [1]. This distinction is critical for applications where pan-MAO inhibition versus MAO-B specific targeting is desired.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Potent Dopamine β-Hydroxylase (DBH) Inhibition: Xanthoangelol vs. 4-Hydroxyderricin and Cynaroside

Xanthoangelol demonstrates potent inhibition of dopamine β-hydroxylase (DBH) with an IC50 of 0.52 µM, significantly surpassing the activity of the closely related analog 4-hydroxyderricin (IC50 = 12.0 µM) [1]. While cynaroside is a more potent DBH inhibitor (IC50 = 0.041 µM) [1], Xanthoangelol offers a unique dual MAO/DBH inhibitory profile that cynaroside lacks.

Dopamine β-Hydroxylase Neurochemistry Enzyme Inhibition

Enhanced Gastric H+, K+-ATPase Inhibition: Xanthoangelol vs. 4-Hydroxyderricin

Xanthoangelol inhibits pig gastric H+, K+-ATPase with an IC50 of 1.8 µM, which is approximately 1.8-fold more potent than its structural analog 4-hydroxyderricin (IC50 = 3.3 µM) [1]. Furthermore, Xanthoangelol significantly inhibits stress-induced gastric lesions in vivo at 100 mg/kg i.p. [1], demonstrating a functional antisecretory effect.

Gastric H+, K+-ATPase Anti-ulcer Enzyme Inhibition

Specific Membrane-Disrupting Activity Against Gram-Positive Bacteria with Low Hemolytic Toxicity

Xanthoangelol specifically disrupts the membrane integrity of Gram-positive bacteria (including MRSA and Enterococcus spp.), causing rapid metabolite leakage and cell lysis [1]. Critically, it exhibits only mild hemolytic and cytotoxic effects on human cells at higher concentrations, indicating a favorable therapeutic window [1]. While other chalcones like 4-hydroxyderricin also display antibacterial activity [2], the specific membrane-targeting mechanism and selectivity profile have been most extensively characterized for Xanthoangelol.

Antibacterial Gram-positive Membrane disruption

Rapid Oral Absorption: Superior Pharmacokinetic Profile vs. 4-Hydroxyderricin in Mice

Following oral administration of Angelica keiskei extract in mice, Xanthoangelol reaches maximum plasma concentration (Tmax) at 0.5 hours, which is four times faster than 4-hydroxyderricin (Tmax = 2.0 hours) [1]. This rapid absorption profile suggests that Xanthoangelol may achieve higher initial systemic exposure, which is a critical consideration for in vivo studies requiring rapid onset of action.

Pharmacokinetics Oral absorption Bioavailability

Tyrosinase Inhibition: Xanthoangelol Demonstrates ~3.8-fold Superior Potency vs. 4-Hydroxyderricin

In a tyrosinase inhibition assay using UPLC-MS/MS, Xanthoangelol exhibited an IC50 of 15.87 ± 1.21 µM, whereas the analog 4-hydroxyderricin showed an IC50 of 60.14 ± 2.29 µM [1]. This makes Xanthoangelol approximately 3.8-fold more potent as a tyrosinase inhibitor, an enzyme critical for melanin synthesis and a key target in skin-lightening and pigmentation disorder research.

Tyrosinase Melanogenesis Cosmeceutical

Validated Application Scenarios for Xanthoangelol (62949-76-2) in Research and Industrial Settings


Neuropharmacology Research Requiring Combined MAO and DBH Inhibition

Researchers studying catecholamine metabolism or developing novel antidepressants can leverage Xanthoangelol's unique dual-target profile as a nonselective MAO inhibitor (IC50: MAO-A = 43.4 µM, MAO-B = 43.9 µM) and potent DBH inhibitor (IC50 = 0.52 µM) [1]. This combined activity is distinct from the MAO-B selectivity of 4-hydroxyderricin or the sole DBH inhibition of cynaroside, making Xanthoangelol the appropriate choice for investigating integrated modulation of norepinephrine and dopamine pathways.

Antimicrobial Discovery Targeting Gram-Positive Pathogens

In programs focused on developing new antibiotics against drug-resistant Gram-positive bacteria (e.g., MRSA, E. faecium), Xanthoangelol serves as a mechanistically characterized lead compound. It disrupts bacterial membranes by forming pores, leading to rapid cell lysis, while exhibiting only mild toxicity to human cells at higher concentrations [2]. This validated mechanism of action and selectivity profile reduces the risk associated with uncharacterized chalcone analogs.

In Vivo Gastric Ulcer and Acid Secretion Studies

Xanthoangelol's potent inhibition of gastric H+, K+-ATPase (IC50 = 1.8 µM) and its demonstrated in vivo efficacy in reducing stress-induced gastric lesions at 100 mg/kg i.p. [3] position it as a suitable tool compound for investigating gastric acid secretion mechanisms and evaluating anti-ulcer strategies. Its superior potency over 4-hydroxyderricin (IC50 = 3.3 µM) [3] makes it the preferred choice for studies requiring robust antisecretory effects.

Cosmeceutical Research on Melanogenesis and Skin Pigmentation

For investigations into skin-lightening agents or treatments for hyperpigmentation disorders, Xanthoangelol's potent inhibition of tyrosinase (IC50 = 15.87 µM) provides a 3.8-fold potency advantage over the related chalcone 4-hydroxyderricin (IC50 = 60.14 µM) [4]. This higher potency allows for lower effective concentrations in cell-based or topical formulation studies, potentially improving safety and efficacy profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthoangelol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.